molecular formula C23H19ClN2O6 B3677189 2-[4-(2-chloro-6-nitrophenoxy)phenyl]-2-oxoethyl 4-(dimethylamino)benzoate

2-[4-(2-chloro-6-nitrophenoxy)phenyl]-2-oxoethyl 4-(dimethylamino)benzoate

Cat. No.: B3677189
M. Wt: 454.9 g/mol
InChI Key: GHPITFAXOITHPE-UHFFFAOYSA-N
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Description

2-[4-(2-chloro-6-nitrophenoxy)phenyl]-2-oxoethyl 4-(dimethylamino)benzoate is a complex organic compound with potential applications in various scientific fields. This compound features a combination of aromatic rings, nitro, chloro, and ester functional groups, making it a subject of interest for researchers in organic chemistry, medicinal chemistry, and materials science.

Properties

IUPAC Name

[2-[4-(2-chloro-6-nitrophenoxy)phenyl]-2-oxoethyl] 4-(dimethylamino)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19ClN2O6/c1-25(2)17-10-6-16(7-11-17)23(28)31-14-21(27)15-8-12-18(13-9-15)32-22-19(24)4-3-5-20(22)26(29)30/h3-13H,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHPITFAXOITHPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(=O)OCC(=O)C2=CC=C(C=C2)OC3=C(C=CC=C3Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19ClN2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(2-chloro-6-nitrophenoxy)phenyl]-2-oxoethyl 4-(dimethylamino)benzoate typically involves multiple steps:

  • Formation of the Phenoxy Intermediate: : The initial step involves the reaction of 2-chloro-6-nitrophenol with 4-bromophenol in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). This results in the formation of 2-chloro-6-nitrophenoxybenzene.

  • Esterification: : The phenoxy intermediate is then reacted with 4-(dimethylamino)benzoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to form the ester linkage.

  • Purification: : The final product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to maximize yield and purity, using continuous flow reactors for better control over reaction parameters, and employing large-scale purification methods such as industrial chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions

2-[4-(2-chloro-6-nitrophenoxy)phenyl]-2-oxoethyl 4-(dimethylamino)benzoate can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines or thiols.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas over a palladium catalyst or sodium dithionite.

    Hydrolysis: The ester linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or primary amines in solvents such as ethanol or DMF.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium dithionite in aqueous solution.

    Hydrolysis: Aqueous sodium hydroxide for basic hydrolysis or hydrochloric acid for acidic hydrolysis.

Major Products

    Nucleophilic Substitution: Substituted phenoxy derivatives.

    Reduction: Amino derivatives.

    Hydrolysis: Corresponding carboxylic acids and alcohols.

Scientific Research Applications

Chemistry

In organic chemistry, this compound is used as a building block for synthesizing more complex molecules. Its functional groups allow for further chemical modifications, making it valuable in the development of new materials and catalysts.

Biology and Medicine

In medicinal chemistry, derivatives of this compound are investigated for their potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The presence of the nitro and chloro groups can enhance the compound’s ability to interact with biological targets.

Industry

In the industrial sector, this compound can be used in the synthesis of advanced polymers and materials with specific properties, such as enhanced thermal stability or electrical conductivity.

Mechanism of Action

The mechanism of action of 2-[4-(2-chloro-6-nitrophenoxy)phenyl]-2-oxoethyl 4-(dimethylamino)benzoate depends on its application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, while the ester linkage can be hydrolyzed to release active metabolites.

Comparison with Similar Compounds

Similar Compounds

  • 2-[4-(2-chloro-6-nitrophenoxy)phenyl]-2-oxoethyl benzoate
  • 2-[4-(2-chloro-6-nitrophenoxy)phenyl]-2-oxoethyl 4-aminobenzoate
  • 2-[4-(2-chloro-6-nitrophenoxy)phenyl]-2-oxoethyl 4-methoxybenzoate

Uniqueness

Compared to similar compounds, 2-[4-(2-chloro-6-nitrophenoxy)phenyl]-2-oxoethyl 4-(dimethylamino)benzoate is unique due to the presence of the dimethylamino group, which can enhance its solubility and interaction with biological targets. This makes it a versatile compound for various applications in research and industry.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-[4-(2-chloro-6-nitrophenoxy)phenyl]-2-oxoethyl 4-(dimethylamino)benzoate
Reactant of Route 2
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2-[4-(2-chloro-6-nitrophenoxy)phenyl]-2-oxoethyl 4-(dimethylamino)benzoate

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